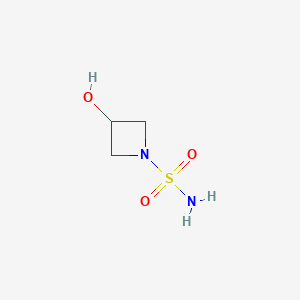

3-hydroxyazetidine-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxyazetidine is a valuable chemical entity used in organic synthesis and medicinal chemistry . It is an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . The sulfonamide functional group forms the basis of several groups of drugs .

Synthesis Analysis

The synthesis of 3-hydroxyazetidines involves a photo-flow Norrish–Yang cyclisation that delivers good yields . The high reproducibility and short residence times of the flow process enable easy scaling of the transformation . An interesting strategy to the 3-hydroxyazetidine ring is via a Norrish-Yang reaction, which occurs via an excited state intermolecular cyclisation of a simple acyclic 2-amino ketone precursor .Molecular Structure Analysis

Azetidines represent an important heterocyclic class comprising valuable chemical and biological features synonymous with the structurally related β-lactams . Their general popularity is due to their small and highly geometrically configured structure that is very useful for exploring chemical space .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Hydroxyazetidine hydrochloride is a solid substance with a melting point of 85-90 °C . It is soluble in water, DMSO, and methanol . Its molecular weight is 109.55 .科学研究应用

- Applications :

- Targeting Enzymes and Receptors : Scientists investigate 3-HAS derivatives as inhibitors of enzymes and receptors. For instance, molecular docking studies against epidermal growth factor kinase receptor T790M/L858R (TMLR) have identified it as a potential anticancer agent .

- Innovation : A photo-flow Norrish–Yang cyclization process has been developed to synthesize 3-hydroxyazetidines efficiently. This method allows easy scaling, enabling access to these valuable chemical entities at synthetically useful multi-gram scales .

Medicinal Chemistry and Drug Development

Photochemical Flow Synthesis

作用机制

Target of Action

3-Hydroxyazetidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA) . By binding to the active site of the enzyme, 3-hydroxyazetidine-1-sulfonamide prevents PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 3-hydroxyazetidine-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for various enzymatic reactions in bacteria . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the nucleotide bases required for DNA replication .

Result of Action

The molecular effect of 3-hydroxyazetidine-1-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial growth and reproduction . On a cellular level, this results in the inability of the bacteria to replicate their DNA, leading to cell death or the inhibition of cell division .

Action Environment

The action, efficacy, and stability of 3-hydroxyazetidine-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism .

安全和危害

未来方向

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on the synthesis, reactivity, and application of azetidines .

属性

IUPAC Name |

3-hydroxyazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCJBGSAXGLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyazetidine-1-sulfonamide | |

CAS RN |

1282551-62-5 |

Source

|

| Record name | 3-hydroxyazetidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,6-dimethylpyrimidin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/no-structure.png)